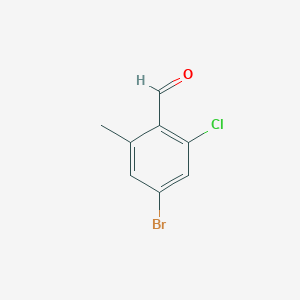

4-Bromo-2-chloro-6-methylbenzaldehyde

Description

4-Bromo-2-chloro-6-methylbenzaldehyde: is an organic compound with the molecular formula C8H6BrClO. It is a substituted benzaldehyde, characterized by the presence of bromine, chlorine, and a methyl group on the benzene ring. This compound is used in various chemical synthesis processes and has applications in scientific research.

Properties

IUPAC Name |

4-bromo-2-chloro-6-methylbenzaldehyde | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6BrClO/c1-5-2-6(9)3-8(10)7(5)4-11/h2-4H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XCYYRDHERVHEAX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1C=O)Cl)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6BrClO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

233.49 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: 4-Bromo-2-chloro-6-methylbenzaldehyde can be synthesized through several methods. One common approach involves the bromination and chlorination of 2,6-dimethylbenzaldehyde. The reaction typically requires the use of bromine and chlorine reagents under controlled conditions to ensure selective substitution at the desired positions on the benzene ring .

Industrial Production Methods: In industrial settings, the production of 4-Bromo-2-chloro-6-methylbenzaldehyde often involves large-scale bromination and chlorination processes. These methods are optimized for high yield and purity, utilizing advanced techniques such as continuous flow reactors and automated control systems to maintain consistent reaction conditions .

Chemical Reactions Analysis

Types of Reactions: 4-Bromo-2-chloro-6-methylbenzaldehyde undergoes various chemical reactions, including:

Substitution Reactions: The bromine and chlorine atoms can be replaced by other substituents through nucleophilic substitution reactions.

Oxidation and Reduction Reactions: The aldehyde group can be oxidized to a carboxylic acid or reduced to an alcohol.

Coupling Reactions: The compound can participate in cross-coupling reactions such as Suzuki and Sonogashira couplings.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents like sodium hydroxide or potassium tert-butoxide are commonly used.

Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.

Coupling Reactions: Catalysts like palladium or copper are often employed.

Major Products:

Substitution Products: Various substituted benzaldehydes.

Oxidation Products: 4-Bromo-2-chloro-6-methylbenzoic acid.

Reduction Products: 4-Bromo-2-chloro-6-methylbenzyl alcohol.

Scientific Research Applications

Organic Synthesis

4-Bromo-2-chloro-6-methylbenzaldehyde serves as an important intermediate in the synthesis of complex organic molecules. The aldehyde functional group allows it to participate in various reactions, such as:

- Condensation Reactions: It can react with nucleophiles to form larger organic compounds.

- Substitution Reactions: The presence of halogen substituents enhances its electrophilicity, making it suitable for electrophilic aromatic substitution reactions.

Medicinal Chemistry

The compound is being investigated for potential therapeutic applications due to its ability to interact with biological targets. Its mechanism of action involves:

- Covalent Bond Formation: The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity.

- Drug Development: Research is ongoing into its use in developing new drugs and therapeutic agents targeting specific diseases.

Biochemical Studies

In biological research, 4-Bromo-2-chloro-6-methylbenzaldehyde is utilized to study enzyme-catalyzed reactions and metabolic pathways. Its reactivity allows researchers to probe the mechanisms of enzyme action and metabolic processes within cells.

Materials Science

The compound is also employed in producing specialty chemicals and materials. Its unique properties make it suitable for applications in polymer chemistry and the development of new materials with specific functional characteristics.

Case Studies

Case Study 1: Synthesis of Complex Organic Molecules

A study demonstrated the successful use of 4-Bromo-2-chloro-6-methylbenzaldehyde as a precursor in synthesizing a series of novel benzyl alcohol derivatives through nucleophilic substitution reactions. The resulting compounds exhibited promising biological activity against certain cancer cell lines.

Case Study 2: Enzyme Inhibition Studies

Research examining the interaction of this compound with specific enzymes revealed that it could act as a competitive inhibitor. This discovery has implications for developing inhibitors for therapeutic use in treating diseases where enzyme activity plays a crucial role.

Summary Table of Applications

| Application Area | Description | Key Features |

|---|---|---|

| Organic Synthesis | Intermediate for complex organic molecules | Participates in condensation and substitution reactions |

| Medicinal Chemistry | Potential drug development agent | Interacts with biological targets |

| Biochemical Studies | Used in studying enzyme-catalyzed reactions | Probes mechanisms of enzyme action |

| Materials Science | Production of specialty chemicals and materials | Unique reactivity due to halogen substituents |

Mechanism of Action

The mechanism of action of 4-Bromo-2-chloro-6-methylbenzaldehyde involves its interaction with specific molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. The bromine and chlorine atoms may also participate in halogen bonding, influencing the compound’s reactivity and binding affinity .

Comparison with Similar Compounds

- 4-Bromo-2,6-dimethylbenzaldehyde

- 2-Chloro-4-methylbenzaldehyde

- 4-Bromo-2-chlorobenzaldehyde

Comparison: 4-Bromo-2-chloro-6-methylbenzaldehyde is unique due to the specific arrangement of bromine, chlorine, and methyl groups on the benzene ring. This unique structure imparts distinct chemical properties and reactivity compared to other similar compounds. For example, the presence of both bromine and chlorine atoms can enhance the compound’s electrophilicity, making it more reactive in certain substitution and coupling reactions .

Biological Activity

4-Bromo-2-chloro-6-methylbenzaldehyde is an aromatic aldehyde that has garnered attention in various fields of scientific research due to its unique chemical structure and potential biological activities. This article provides a comprehensive overview of the biological activity associated with this compound, supported by data tables, research findings, and case studies.

4-Bromo-2-chloro-6-methylbenzaldehyde is characterized by the following molecular formula and structure:

- Molecular Formula : CHBrClO

- Molecular Weight : 233.49 g/mol

- IUPAC Name : 4-Bromo-2-chloro-6-methylbenzaldehyde

The presence of bromine and chlorine atoms in its structure enhances its reactivity and interaction with biological targets.

The biological activity of 4-Bromo-2-chloro-6-methylbenzaldehyde is primarily attributed to its ability to interact with various enzymes and receptors. The halogen substituents (bromine and chlorine) increase the compound's lipophilicity, facilitating better membrane penetration and binding affinity to target proteins. This compound has been studied for its potential as an enzyme inhibitor and a modulator of receptor activity, particularly in the context of inflammation and cancer therapy .

Antimicrobial Activity

Research indicates that 4-Bromo-2-chloro-6-methylbenzaldehyde exhibits significant antimicrobial properties. In a study evaluating various derivatives against pathogenic fungi, this compound demonstrated potent antifungal activity, particularly against species such as Botrytis cinerea and C. unicolor .

| Compound | Activity Against B. cinerea (%) | Activity Against C. unicolor (%) |

|---|---|---|

| 4-Bromo-2-chloro-6-methylbenzaldehyde | 82.1 | 85.9 |

| Control (Quercetin) | 90.0 | 92.0 |

Cytotoxicity Studies

In vitro cytotoxicity studies have shown that 4-Bromo-2-chloro-6-methylbenzaldehyde can induce apoptosis in cancer cell lines, including HepG2 (liver cancer) and Huh7 cells (hepatocellular carcinoma). The compound was found to have an EC value below 10 µM, indicating strong cytotoxic effects .

Anti-inflammatory Effects

The compound has also been investigated for its anti-inflammatory properties. It was shown to inhibit myeloperoxidase (MPO), an enzyme involved in the inflammatory response, with an IC value of approximately 4.8 µM . This suggests potential therapeutic applications in treating inflammatory diseases.

Case Studies

- Study on Antifungal Activity :

-

Cytotoxicity Against Cancer Cells :

- A recent study assessed the cytotoxic effects of several benzaldehyde derivatives on liver cancer cell lines. The findings revealed that 4-Bromo-2-chloro-6-methylbenzaldehyde exhibited one of the highest levels of cytotoxicity among the tested compounds, highlighting its potential as an anticancer agent .

Q & A

Q. What are the common synthetic routes for 4-Bromo-2-chloro-6-methylbenzaldehyde, and how can purity be validated experimentally?

- Methodological Answer : Synthesis often involves sequential halogenation and formylation of a toluene derivative. For example, bromination of 2-chloro-6-methyltoluene using N-bromosuccinimide (NBS) under radical initiation, followed by oxidation of the methyl group to aldehyde via Riemer-Tiemann or Gattermann-Koch reactions. Purification is typically achieved using column chromatography (silica gel, hexane/ethyl acetate gradient). Purity validation requires HPLC (≥95% purity threshold) and ¹H/¹³C NMR spectroscopy to confirm absence of unreacted precursors or byproducts. Cross-referencing with IR spectroscopy ensures aldehyde functional group integrity .

Q. What safety protocols are critical when handling 4-Bromo-2-chloro-6-methylbenzaldehyde in laboratory settings?

- Methodological Answer : Due to limited toxicological data (toxicology not thoroughly studied per SDS), use PPE (gloves, goggles, lab coat) and work in a fume hood. In case of skin contact, wash immediately with soap/water for 15 minutes; for eye exposure, flush with water for 10–15 minutes and consult an ophthalmologist . Store at 0–6°C if stability data suggests thermal sensitivity, as seen in structurally similar brominated aldehydes .

Q. Which spectroscopic techniques are most effective for characterizing 4-Bromo-2-chloro-6-methylbenzaldehyde?

- Methodological Answer : ¹H NMR (δ 10.0–10.5 ppm for aldehyde proton), ¹³C NMR (δ ~190 ppm for carbonyl carbon), and IR (strong absorption ~1700 cm⁻¹ for C=O stretch) are primary tools. High-resolution mass spectrometry (HRMS) confirms molecular weight (expected M⁺: ~233.4 g/mol). For halogen verification, X-ray crystallography (if crystals are obtainable) or elemental analysis (C, H, Br, Cl) resolves structural ambiguities .

Advanced Research Questions

Q. How can researchers resolve contradictory NMR spectral data for 4-Bromo-2-chloro-6-methylbenzaldehyde across different deuterated solvents?

- Methodological Answer : Solvent-induced shifts (e.g., DMSO-d₆ vs. CDCl₃) may alter chemical shifts due to hydrogen bonding with the aldehyde group. To mitigate discrepancies:

- Standardize solvent choice (e.g., CDCl₃ for non-polar environments).

- Compare experimental data with density functional theory (DFT)-calculated shifts (software: Gaussian, ORCA).

- Use 2D NMR (COSY, HSQC) to assign coupling patterns and confirm substituent positions .

Q. What strategies optimize regioselective Suzuki-Miyaura cross-coupling reactions involving 4-Bromo-2-chloro-6-methylbenzaldehyde?

- Methodological Answer : The chloro and bromo substituents exhibit differential reactivity. To favor bromine-selective coupling:

- Use Pd(PPh₃)₄ with K₂CO₃ in THF/water (80°C, 12 hrs).

- Steric hindrance from the methyl group at position 6 may slow coupling at position 2. Monitor reaction progression via TLC and isolate intermediates via flash chromatography. For chloro activation, employ Buchwald-Hartwig conditions (e.g., XPhos Pd G3) .

Q. How can computational modeling predict the reactivity of 4-Bromo-2-chloro-6-methylbenzaldehyde in nucleophilic aromatic substitution (SNAr)?

- Methodological Answer : Use molecular docking (AutoDock) or quantum mechanical calculations (DFT) to map electron density and identify electrophilic sites. The aldehyde group’s electron-withdrawing effect activates the ring for SNAr at positions ortho/para to halogens. Compare Fukui indices (f⁻) to predict regioselectivity. Validate predictions with experimental kinetic studies (e.g., reaction with morpholine under varying temperatures) .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported melting points for 4-Bromo-2-chloro-6-methylbenzaldehyde derivatives?

- Methodological Answer : Variations may arise from impurities or polymorphic forms. To resolve:

- Recrystallize the compound from multiple solvents (e.g., ethanol, hexane).

- Perform differential scanning calorimetry (DSC) to detect polymorph transitions.

- Cross-reference with single-crystal X-ray diffraction (SCXRD) data, as seen in structurally analogous bromo-chloro benzaldehyde derivatives .

Experimental Design Considerations

Q. What controls are essential when studying the stability of 4-Bromo-2-chloro-6-methylbenzaldehyde under acidic or basic conditions?

- Methodological Answer :

- Acidic conditions : Use HCl (0.1–1 M) in dioxane/water; monitor aldehyde oxidation to carboxylic acid via IR (loss of C=O stretch at ~1700 cm⁻¹).

- Basic conditions : Test NaOH (0.1–1 M) in ethanol; track Cannizzaro reaction byproducts (alcohol and acid) via GC-MS.

- Include inert atmosphere (N₂/Ar) to prevent oxidative side reactions. Use deuterated solvents for in-situ NMR monitoring .

Safety and Regulatory Compliance

Q. What regulatory guidelines apply to the disposal of 4-Bromo-2-chloro-6-methylbenzaldehyde waste?

- Methodological Answer : Follow OSHA HazCom 2012 and REACH regulations (non-SVHC classification confirmed). Neutralize halogenated waste with 10% sodium bicarbonate, adsorb onto vermiculite, and dispose via licensed hazardous waste facilities. Document waste streams per EPA RCRA guidelines .

Advanced Characterization Techniques

Q. How can X-ray crystallography resolve stereochemical uncertainties in derivatives of 4-Bromo-2-chloro-6-methylbenzaldehyde?

- Methodological Answer :

Grow single crystals via slow evaporation (solvent: dichloromethane/hexane). Collect SCXRD data (Mo-Kα radiation, λ = 0.71073 Å). Refine structures using SHELXTL; analyze dihedral angles and halogen bonding interactions. Compare with Cambridge Structural Database (CSD) entries for analogous compounds to validate bond lengths/angles .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.